(E)-3-(2-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE
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Overview
Description
(E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-2-propenamide is a complex organic compound that features a nitrophenyl group, a trifluoromethyl-substituted thiadiazole ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-2-propenamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(trifluoromethyl)-1,3,4-thiadiazole ring through a cyclization reaction involving appropriate thiourea and trifluoromethylating agents. The nitrophenyl group can be introduced via a nitration reaction of a suitable aromatic precursor. Finally, the propenamide moiety is formed through a condensation reaction between the nitrophenyl and thiadiazole intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Cycloaddition: The propenamide moiety can participate in cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Cycloaddition: Catalysts such as Lewis acids or photochemical conditions can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-YL]-2-Propenamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Nitrophenyl)-N-[5-(Methyl)-1,3,4-Thiadiazol-2-yl]-2-Propenamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-3-(2-Nitrophenyl)-N-[5-(Chloromethyl)-1,3,4-Thiadiazol-2-yl]-2-Propenamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-3-(2-Nitrophenyl)-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-2-Propenamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3S/c13-12(14,15)10-17-18-11(23-10)16-9(20)6-5-7-3-1-2-4-8(7)19(21)22/h1-6H,(H,16,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTFTGDBEUMBOJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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